Compound Identification and Physicochemical Properties
Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 2-Amino-4-chloro-6-fluorobenzonitrile
Abstract: This technical guide provides a comprehensive overview of 2-Amino-4-chloro-6-fluorobenzonitrile, a halogenated aromatic building block with significant potential in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, plausible synthetic strategies, and key applications, with a focus on its role as a precursor for complex heterocyclic systems. Furthermore, this guide outlines established analytical methodologies for characterization and consolidates critical safety, handling, and storage protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.
2-Amino-4-chloro-6-fluorobenzonitrile is a substituted benzonitrile featuring three distinct functional groups on the aromatic ring: an amino group, a nitrile group, and two different halogen atoms (chloro and fluoro). This unique substitution pattern makes it a valuable and reactive intermediate for further chemical elaboration.
The definitive Chemical Abstracts Service (CAS) number for this compound is 2090445-44-4 [1]. It is crucial to use this specific identifier to avoid confusion with its various isomers.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2090445-44-4 | [1] |
| Molecular Formula | C₇H₄ClFN₂ | Inferred from name |
| Molecular Weight | 170.57 g/mol | [2] |
| Appearance | Typically an off-white to yellow or brown powder/solid | General knowledge |
| Purity | Commercially available up to >98% | [3] |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere |[4][5] |
Synthesis and Plausible Synthetic Routes
The synthesis of specifically substituted benzonitriles often involves multi-step sequences. While a direct, peer-reviewed synthesis for 2-Amino-4-chloro-6-fluorobenzonitrile was not found, plausible routes can be constructed based on established organic chemistry principles and published syntheses of analogous compounds.
A common strategy involves the strategic introduction of the nitrile group onto a pre-functionalized aniline ring. For instance, the Sandmeyer reaction, which converts a diazonium salt derived from an aniline into a nitrile, is a classic method. However, challenges can arise; attempted cyanation of a diazonium salt from 2,4-difluoro-6-nitroaniline resulted in a quinone diazide instead of the desired benzonitrile, highlighting the sensitivity of these reactions to the specific substitution pattern[6].
An alternative and often high-yielding approach is the reaction of a poly-halogenated benzonitrile with ammonia to selectively replace a halogen atom with an amino group[6]. Another route could involve diazotization of an amino group to introduce a fluorine atom via the Balz–Schiemann reaction, followed by other functional group interconversions[7].
The diagram below illustrates a generalized logical workflow for utilizing a chemical intermediate like 2-Amino-4-chloro-6-fluorobenzonitrile in a research setting.
Caption: General workflow for the utilization of a chemical intermediate.
Applications in Research and Drug Development
The true value of 2-Amino-4-chloro-6-fluorobenzonitrile lies in its utility as a versatile building block for synthesizing more complex molecules, particularly heterocyclic scaffolds of pharmaceutical interest.
3.1. Precursor for Heterocyclic Synthesis The ortho-positioning of the amino and nitrile groups is ideal for constructing fused heterocyclic systems like quinazolines.[3] Quinazoline derivatives are prominent scaffolds in medicinal chemistry, forming the core of approved drugs for treating cancer (e.g., Gefitinib, Erlotinib) and malaria[3]. The reaction typically involves condensation with a one-carbon unit source (e.g., formamide, orthoesters) to form the pyrimidine ring.
3.2. Role of Halogenation in Drug Design The presence of both chlorine and fluorine atoms is highly significant for drug development.
-
Fluorine: Often introduced to block metabolic oxidation sites, increase binding affinity, and modulate pKa and lipophilicity, thereby improving pharmacokinetic properties like bioavailability[8].
-
Chlorine: Used to enhance membrane permeability and binding interactions. Chloro-containing molecules represent a substantial portion of FDA-approved drugs[9].
The combination of these halogens with the reactive amino and nitrile groups provides a platform for generating diverse compound libraries for high-throughput screening. For example, related aminobenzonitriles are used to prepare tacrine derivatives for Alzheimer's disease research and various substituted quinazolines for anticancer applications[3][10].
The diagram below illustrates the relationship between the compound's structural features and its primary applications.
Caption: Relationship between structural features and applications.
Analytical and Characterization Methodologies
To ensure the identity, purity, and stability of 2-Amino-4-chloro-6-fluorobenzonitrile, a combination of chromatographic and spectroscopic techniques is employed. This multi-faceted approach is standard practice in both academic and industrial settings.
4.1. Chromatography High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing the purity of the compound and quantifying any process-related impurities or degradation products. A reversed-phase C18 column is typically effective for separating benzophenone derivatives and related structures[11].
4.2. Spectroscopy Spectroscopic methods provide irrefutable evidence of the compound's molecular structure.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are used to map the carbon-hydrogen framework, identify the number and environment of unique atoms, and confirm the position of the fluorine substituent.
-
Infrared (IR) Spectroscopy: IR analysis is used to confirm the presence of key functional groups. For the related 2-amino-4-chlorobenzonitrile, characteristic stretching bands for the nitrile (C≡N) group appear around 2211 cm⁻¹, while the primary amine (N-H) stretches are observed around 3363-3452 cm⁻¹[12]. Similar peaks would be expected for the title compound.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight and isotopic pattern, which is particularly distinct due to the presence of chlorine.
Table 2: Summary of Analytical Techniques
| Technique | Purpose | Expected Outcome |
|---|---|---|
| HPLC | Purity assessment and quantification of impurities | A major peak corresponding to the compound, with purity typically >98% |
| NMR Spectroscopy | Definitive structural elucidation | Spectra consistent with the assigned structure, showing characteristic shifts for aromatic, amine, and halogen-influenced nuclei |
| IR Spectroscopy | Functional group identification | Characteristic absorption bands for N-H (amine), C≡N (nitrile), and C-X (halogen) bonds |
| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass (170.0047 Da for [M]+) and a characteristic M+2 isotopic pattern for chlorine |
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage of 2-Amino-4-chloro-6-fluorobenzonitrile are paramount to ensure safety. The information below is a synthesis from safety data sheets (SDS) for this and structurally similar compounds.
5.1. Hazard Identification Based on data for analogous compounds, 2-Amino-4-chloro-6-fluorobenzonitrile should be handled as a substance that is potentially:
-
A cause of serious eye irritation.[14]
-
A potential skin sensitizer.[15]
-
May cause respiratory irritation.[4]
5.2. Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or glasses conforming to EN166 or OSHA 29 CFR 1910.133 standards[14][15].
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure[4][5].
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[4][14] If dust is generated, a NIOSH/MSHA or EN 149 approved respirator may be necessary[15].
5.3. First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention[4][16].
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists[5][14].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention[4][14].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[4][16].
5.4. Storage and Handling
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area[4][5]. Keep away from heat, sparks, and open flames[4][16]. Storing under an inert gas atmosphere is recommended for long-term stability[4].
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or fumes. Wash hands thoroughly after handling[4][5].
Conclusion
2-Amino-4-chloro-6-fluorobenzonitrile (CAS: 2090445-44-4) is a highly functionalized synthetic building block with considerable utility for the modern medicinal and materials chemist. Its unique arrangement of amino, nitrile, chloro, and fluoro substituents provides multiple reactive handles for constructing complex molecular architectures, particularly pharmacologically relevant heterocyclic systems. Proper characterization via standard analytical techniques and strict adherence to safety protocols are essential for its successful and safe application in research and development.
References
-
BLD Pharm. 2-Amino-4-chloro-6-fluorobenzonitrile.
-
Fisher Scientific. Safety Data Sheet for 2-Chloro-4-fluorobenzonitrile.
-
Synquest Labs. Safety Data Sheet for 2-Amino-4-chlorobenzonitrile.
-
C/D/N Isotopes Inc. Safety Data Sheet for 4-Chloro-α,α,α-trifluorotoluene-d4.
-
AK Scientific, Inc. Safety Data Sheet for 4-Amino-2-chlorobenzonitrile.
-
Fisher Scientific. Safety Data Sheet for 2-Amino-6-chlorobenzonitrile.
-
ChemShuttle. 4-amino-2-chloro-6-fluorobenzonitrile Product Page.
-
BLD Pharm. 4-Amino-2-chloro-6-fluorobenzonitrile.
-
Ossila. 2-Amino-6-fluorobenzonitrile | CAS 77326-36-4.
-
Journal of Chemical Research, Synopses. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile.
-
ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
-
PubChem. 4-Amino-2-chloro-6-fluorobenzonitrile.
-
Sigma-Aldrich. 2-Amino-4-chlorobenzonitrile.
-
Google Patents. Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
-
Chem-Impex. 2-Chloro-6-fluorobenzonitrile.
-
Malaysian Journal of Analytical Sciences. Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-Amino-4-Chlorobenzonitrile.
-
BenchChem. Application Notes and Protocols: 2-Amino-5-chloro-2'-fluorobenzophenone in Medicinal Chemistry.
-
PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
-
ATSDR. Analytical Methods.
-
BenchChem. A Comparative Guide to Analytical Methods for the Characterization of 2-Amino-5-chloro-2'-fluorobenzophenone.
-
PubChem. 2-Chloro-6-fluorobenzonitrile.
-
Sigma-Aldrich. 2-amino-4-bromo-6-fluoro-benzonitrile.
-
MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
Sources
- 1. 2090445-44-4|2-Amino-4-chloro-6-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 2. 4-Amino-2-chloro-6-fluorobenzonitrile | C7H4ClFN2 | CID 59635883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. aksci.com [aksci.com]
- 6. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-4-chlorobenzonitrile 99 38487-86-4 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. 2-Chloro-6-fluorobenzonitrile | C7H3ClFN | CID 69587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. cdnisotopes.com [cdnisotopes.com]



